molecular formula C11H23NO B7862990 N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine

Cat. No.: B7862990
M. Wt: 185.31 g/mol
InChI Key: CRWGJOOJJNFSOM-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an amine group and an ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with 2-ethoxyethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyethyl)piperidine: Similar in structure but with a piperidine ring instead of a cyclohexane ring.

    N-(2-ethoxyethyl)aniline: Contains an aniline group instead of a cyclohexane ring.

    N-(2-ethoxyethyl)morpholine: Features a morpholine ring.

Uniqueness

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with an ethoxyethyl group and an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-3-13-9-8-12-11-7-5-4-6-10(11)2/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGJOOJJNFSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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